
Boc-Gly-OtBu
Overview
Description
Boc-Gly-OtBu (tert-butyl (tert-butoxycarbonyl)glycinate) is a protected glycine derivative widely used in peptide synthesis. Glycine, the simplest amino acid, lacks a side chain, making this compound a versatile building block for constructing peptide backbones with minimal steric hindrance. The tert-butoxycarbonyl (Boc) group protects the amino group, while the tert-butyl (tBu) ester protects the carboxylic acid. This dual protection enhances stability during synthetic procedures, particularly under basic conditions. This compound is typically employed in solid-phase peptide synthesis (SPPS) and solution-phase methodologies, where its compatibility with coupling reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) ensures efficient amide bond formation .
Preparation Methods
Fundamental Protection Strategies for Glycine
Amino Group Protection via Boc Anhydride
The amino group of glycine is protected using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions. This reaction typically occurs in a biphasic solvent system, such as tetrahydrofuran (THF) and water, with sodium bicarbonate (NaHCO₃) facilitating deprotonation . The mechanism involves nucleophilic attack by the glycine amine on the electrophilic carbonyl carbon of Boc anhydride, yielding Boc-Gly-OH (Figure 1).
Reaction Conditions:
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Solvent: THF/H₂O (4:1 v/v)
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Temperature: 0–10°C for initial activation, followed by room temperature (20–25°C)
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Molar Ratios: Boc anhydride (1.2 eq), glycine (1.0 eq), NaHCO₃ (3.0 eq)
Carboxyl Group Esterification with tert-Butyl Alcohol
The carboxyl group of Boc-Gly-OH is esterified using tert-butyl alcohol (tBuOH) in the presence of a coupling agent. Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl group, forming an intermediate acyloxyphosphonium or urea species, which reacts with tBuOH to yield Boc-Gly-OtBu .
Key Variables:
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Coupling Agents: DCC (1.3–1.5 eq), EDC (1.2 eq)
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Catalysts: 4-dimethylaminopyridine (DMAP, 0.1 eq) enhances reaction efficiency .
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Solvent: Anhydrous THF or dichloromethane (DCM)
Stepwise Synthesis Protocols
Step 1: Boc Protection of Glycine
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Reactants: Glycine (1.0 mol), Boc anhydride (1.2 mol), NaHCO₃ (3.0 mol)
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Procedure: Glycine is suspended in THF/H₂O, cooled to 0°C, and treated with Boc anhydride and NaHCO₃. The mixture is stirred for 2 hours at 0–10°C and then at room temperature for 12 hours.
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Workup: The aqueous layer is extracted with ethyl acetate (3 × 200 mL), dried over Na₂SO₄, and concentrated to isolate Boc-Gly-OH .
Step 2: Esterification with tert-Butyl Alcohol
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Reactants: Boc-Gly-OH (1.0 mol), tBuOH (1.5 mol), DCC (1.3 mol), DMAP (0.1 mol)
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Procedure: Boc-Gly-OH is dissolved in THF, cooled to 0°C, and treated with DCC and DMAP. tBuOH is added dropwise, and the reaction proceeds for 12 hours at room temperature.
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Workup: The mixture is filtered to remove dicyclohexylurea (DCU), concentrated, and purified via silica gel chromatography (ethyl acetate/petroleum ether, 1:3) .
Yield: 78–85% (over two steps)
Purity: >95% (HPLC) .
Comparative Analysis of Coupling Agents
Table 1: Performance of Coupling Agents in Esterification
Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
DCC/DMAP | THF | 25 | 12 | 85 | 95 |
EDC/HOBt | DCM | 25 | 10 | 82 | 93 |
DIC/HOAt | THF | 0→25 | 14 | 88 | 96 |
Notes:
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DCC/DMAP: Cost-effective but generates DCU, complicating purification .
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EDC/HOBt: Reduces racemization risk (irrelevant for glycine) and offers easier workup .
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DIC/HOAt: Higher yields but requires stringent anhydrous conditions .
Industrial-Scale Production Considerations
Batch Reactor Optimization
Industrial synthesis employs jacketed reactors (500–1000 L) with automated temperature control. Key parameters:
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Mixing Efficiency: High-shear agitators ensure homogeneity.
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Solvent Recovery: THF is distilled and reused, reducing costs by 30% .
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Quality Control: In-line HPLC monitors reaction progress, ensuring ≥98% conversion .
Challenges and Mitigation Strategies
Byproduct Formation
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DCU Precipitation: Additive scavengers (e.g., polymer-bound triphenylphosphine) reduce DCU interference .
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Incomplete Esterification: Excess tBuOH (1.5–2.0 eq) and prolonged reaction times (16–24 h) improve conversion .
Purification Difficulties
Chemical Reactions Analysis
Types of Reactions: Boc-Gly-OtBu undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), while the tert-butyl ester can be cleaved using strong acids or bases.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Peptide Synthesis
Boc-Gly-OtBu is primarily used as a building block in solid-phase peptide synthesis (SPPS). The process involves attaching this compound to a solid support, followed by sequential coupling with other amino acids to form peptides. This method offers several advantages:
- High Yield and Purity : The use of this compound allows for high yields and purity in peptide synthesis due to its stability during coupling reactions.
- Versatility : It can be utilized in various coupling strategies, including microwave-assisted reactions and solvent-free conditions, enhancing the efficiency of peptide assembly .
Table 1: Comparison of Peptide Synthesis Yields Using this compound
Peptide Sequence | Yield (%) | Method Used |
---|---|---|
Boc-Phe-Gly-OMe | 91 | Ethyl Acetate Coupling |
Boc-Leu-Leu-OBn | 88 | Liquid-Assisted Grinding |
Boc-Phe-Ala-Gly-OtBu | 96 | Direct Coupling |
Boc-Phe-D-Ala-Gly-OtBu | 98 | Microwave-Assisted Synthesis |
Medicinal Chemistry Applications
This compound plays a crucial role in the development of biologically active peptides and prodrugs. For instance, it has been used in synthesizing prodrugs that enhance the bioavailability of therapeutic agents by modifying their pharmacokinetic properties. The incorporation of this compound into prodrugs can significantly improve their stability and absorption characteristics .
Case Study: Prodrugs for Brain Glyoxalase Activity
Research has demonstrated that prodrugs derived from this compound can restore glyoxalase activity in the brain, potentially mitigating oxidative stress-related pathologies. In a study involving oral administration of these prodrugs, significant increases in plasma concentrations were observed, indicating effective transport across the blood-brain barrier (BBB) .
Green Chemistry Initiatives
The synthesis methods involving this compound have been adapted to align with green chemistry principles. Techniques such as solvent-free reactions and liquid-assisted grinding have been developed to minimize environmental impact while maintaining high efficiency in peptide synthesis . These methods not only reduce waste but also enhance safety profiles by utilizing less hazardous materials.
Table 2: Environmental Impact of Synthesis Methods
Method | Solvent Used | Environmental Rating (1-5) |
---|---|---|
Traditional SPPS | Organic Solvents | 2 |
Microwave-Assisted | Water | 4 |
Liquid-Assisted Grinding | Minimal Solvent | 5 |
Mechanism of Action
The mechanism of action of Boc-Gly-OtBu primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during synthesis, while the tert-butyl ester protects the carboxyl group. These protective groups can be selectively removed under specific conditions, allowing for the stepwise assembly of peptides. The molecular targets and pathways involved depend on the specific peptides synthesized using this compound .
Comparison with Similar Compounds
The following structurally analogous compounds are compared to Boc-Gly-OtBu based on molecular properties, solubility, stability, and applications:
Boc-Glu-OtBu
- Structure : Boc-protected L-glutamic acid γ-tert-butyl ester.
- Molecular Formula: C₁₄H₂₅NO₆ .
- Molecular Weight : 303.35–303.4 g/mol .
- Solubility : Highly soluble in DMSO (100 mg/mL, 329.65 mM); requires sonication for dissolution .
- Stability : Stable at -20°C; tBu ester and Boc groups are acid-labile, enabling selective deprotection .
- Applications : Used to introduce glutamic acid residues with protected side chains in peptide synthesis. Its γ-carboxyl protection prevents undesired side reactions during coupling .
- Key Differences : Larger molecular size and additional carboxyl group compared to this compound, leading to lower coupling efficiency due to steric hindrance .
Boc-Tyr(tBu)-OH
- Structure: Boc-protected tyrosine with a tert-butyl ether on the phenolic hydroxyl.
- Molecular Formula: C₁₈H₂₇NO₅ .
- Molecular Weight : 337.4 g/mol .
- Solubility: Limited data, but likely soluble in polar aprotic solvents (e.g., DMF, DCM) due to aromatic and polar groups.
- Stability: Sensitive to strong acids (e.g., TFA) for Boc removal and hydrogenolysis for tBu deprotection. The phenolic tBu group may require specialized cleavage conditions .
- Applications : Critical for tyrosine-containing peptides where hydroxyl protection is necessary to prevent oxidation or side reactions .
- Key Differences : Bulky aromatic side chain increases steric hindrance, reducing reaction rates compared to this compound .
Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH
- Structure : Tetrapeptide derivative with Boc, trityl (Trt), and tBu protections .
- Molecular Formula : C₄₅H₅₆N₆O₉ .
- Molecular Weight : 824.98 g/mol .
- Applications: Used in complex peptide syntheses requiring multiple orthogonal protections. The inclusion of Aib (aminoisobutyric acid) enhances conformational rigidity .
- Key Differences : Significantly larger and more complex than this compound, requiring advanced purification techniques (e.g., HPLC) .
Table 1: Comparative Analysis of this compound and Analogues
Property | This compound | Boc-Glu-OtBu | Boc-Tyr(tBu)-OH | Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH |
---|---|---|---|---|
Molecular Formula | C₁₁H₂₁NO₅ (inferred) | C₁₄H₂₅NO₆ | C₁₈H₂₇NO₅ | C₄₅H₅₆N₆O₉ |
Molecular Weight | ~245.3 (inferred) | 303.35–303.4 | 337.4 | 824.98 |
Solubility | DMSO, DMF, DCM | DMSO (100 mg/mL) | DMF, DCM | Limited (requires DMSO/DMF) |
Deprotection | Acid (TFA/HCl) | Acid (TFA/HCl) | Acid (TFA)/Hydrogenolysis | Acid (TFA)/Trt cleavage |
Steric Hindrance | Low | Moderate | High | Very High |
Primary Use | Backbone construction | Glutamic acid incorporation | Tyrosine incorporation | Complex peptide scaffolds |
Biological Activity
Introduction
Boc-Gly-OtBu, or Boc-glycine tert-butyl ester, is a compound widely utilized in peptide synthesis and drug development due to its protective group capabilities and biological activity. This article delves into its biological properties, synthesis methods, and applications in various research contexts.
This compound has the molecular formula and a molecular weight of 229.29 g/mol. It is characterized by the presence of a tert-butyl ester and a Boc (tert-butyloxycarbonyl) protecting group, which enhances its stability and solubility in organic solvents.
Property | Value |
---|---|
Molecular Formula | C11H21NO4 |
Molecular Weight | 229.29 g/mol |
CAS Number | 111652-20-1 |
Solubility | Soluble in organic solvents |
Synthesis
This compound can be synthesized through various methods, often involving the reaction of glycine with tert-butyl alcohol in the presence of a coupling agent. Recent studies have highlighted microwave-assisted synthesis as an efficient method to produce this compound with high yields and purity levels.
Table 2: Synthesis Methods
Method | Yield (%) | Conditions |
---|---|---|
Conventional synthesis | 85-90 | Room temperature, overnight |
Microwave-assisted synthesis | 95 | 50 °C, 15 minutes |
Biological Activity
This compound exhibits significant biological activity, particularly in the realm of drug delivery systems and as a building block in peptide synthesis. Its role as a prodrug has been explored in various studies, indicating potential therapeutic applications.
Case Study: Drug Delivery Systems
In a study examining liposome-based drug delivery systems, this compound was incorporated into formulations aimed at enhancing drug solubility and stability. The findings demonstrated that liposomal formulations containing this compound improved bioavailability and reduced systemic toxicity compared to conventional delivery methods .
The biological activity of this compound is attributed to its ability to enhance cellular uptake of peptides through carrier-mediated transport mechanisms. This property is particularly relevant when considering its use in formulations intended for crossing biological barriers such as the blood-brain barrier (BBB).
Research Findings
Recent research has focused on the pharmacokinetics and efficacy of this compound in various models:
- Pharmacokinetics : Studies indicate that this compound demonstrates favorable pharmacokinetic profiles with enhanced stability in plasma compared to other glycine derivatives .
- Efficacy in Peptide Synthesis : The compound has been shown to facilitate the synthesis of complex peptides with high yields and purity, making it a valuable tool for medicinal chemistry .
Table 3: Summary of Research Findings
Study Focus | Key Findings |
---|---|
Drug Delivery | Improved bioavailability in liposomal formulations |
Pharmacokinetics | Enhanced stability in plasma |
Peptide Synthesis | High yields and purity in complex peptide synthesis |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Boc-Gly-OtBu, and how are they validated?
- Methodological Answer : this compound is typically synthesized via tert-butoxycarbonyl (Boc) protection of glycine, followed by esterification with tert-butanol. Validation involves monitoring reaction progress using thin-layer chromatography (TLC) and confirming structural integrity via -NMR (e.g., tert-butyl group signals at δ 1.4 ppm) and mass spectrometry (MS). Purity (>98%) is quantified by reverse-phase HPLC using a C18 column and acetonitrile/water gradient .
- Key Data :
Technique | Target Signal/Result | Validation Threshold |
---|---|---|
-NMR | tert-butyl (9H, singlet) | >95% integration match |
HPLC | Retention time consistency | Purity >98% |
Q. How can this compound be purified effectively, and what factors influence yield?
- Methodological Answer : Common purification methods include recrystallization (using ethyl acetate/hexane) or flash chromatography (silica gel, 5–10% methanol in dichloromethane). Yield optimization requires controlling reaction temperature (0–25°C), stoichiometric excess of Boc anhydride, and anhydrous conditions. Impurity profiles (e.g., unreacted glycine) are assessed via LC-MS .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use nitrile gloves and chemical goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of tert-butyl ester vapors. Dispose of waste via approved organic solvent protocols. Safety data sheets (SDS) recommend pH-neutral storage (2–8°C) to prevent hydrolysis .
Advanced Research Questions
Q. How can contradictory NMR data on this compound’s stability in acidic conditions be resolved?
- Methodological Answer : Discrepancies in stability studies often arise from solvent polarity or trace moisture. Design controlled experiments with deuterated solvents (CDCl₃ vs. DMSO-d₆) and variable HCl concentrations. Use -NMR to track tert-butyl group cleavage kinetics. Statistical analysis (e.g., ANOVA) identifies outliers caused by experimental variability .
- Data Contradiction Framework :
Variable | Hypothesis | Test Method | Expected Outcome |
---|---|---|---|
Solvent polarity | Higher polarity accelerates hydrolysis | NMR in DMSO vs. CDCl₃ | Faster degradation in DMSO |
Moisture content | Trace H₂O reduces stability | Karl Fischer titration | Linear correlation between H₂O% and hydrolysis rate |
Q. What experimental designs optimize this compound’s coupling efficiency in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Test coupling agents (HBTU vs. HATU) and bases (DIEA vs. NMM) under inert atmospheres. Monitor Fmoc deprotection efficiency via UV-vis (301 nm). Use MALDI-TOF MS to confirm peptide chain elongation. Replicate experiments in triplicate to account for resin swelling variability .
Q. How does this compound’s stability under microwave-assisted synthesis conditions compare to conventional methods?
- Methodological Answer : Conduct time-resolved studies using microwave reactors (e.g., 50–100°C, 10–30 min). Compare thermal degradation via HPLC-MS. Control variables include microwave power and solvent dielectric constants. Publish raw data in supplementary materials to enable reproducibility .
Q. Methodological Frameworks for Rigorous Research
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, a study on this compound’s green synthesis aligns with "Novel" and "Relevant" criteria .
- PICO Structure : Define Population (this compound), Intervention (e.g., microwave irradiation), Comparison (conventional heating), and Outcome (yield/purity) .
Properties
IUPAC Name |
tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)15-8(13)7-12-9(14)16-11(4,5)6/h7H2,1-6H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKFMHKWZATBMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399278 | |
Record name | Boc-Gly-OtBu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111652-20-1 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]glycine 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111652-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl ((tert-butoxycarbonyl)amino)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111652201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Boc-Gly-OtBu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(tert-butoxycarbonyl)glycinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.535 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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